molecular formula C10H12N2 B009477 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole CAS No. 106662-04-8

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole

Cat. No. B009477
M. Wt: 160.22 g/mol
InChI Key: MWXYOFZEXYBPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.

Mechanism Of Action

The mechanism of action of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is not fully understood. However, it has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which plays a role in regulating inflammation and glucose metabolism.

Biochemical And Physiological Effects

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been found to exhibit anti-microbial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its mechanism of action and physiological effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells or animals.

Future Directions

There are several future directions for the study of 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an anti-cancer agent. Additionally, more studies are needed to fully understand its mechanism of action and to identify potential side effects. Further research is also needed to improve its solubility in water, which would make it easier to administer in lab experiments.
Conclusion:
In conclusion, 1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole is a heterocyclic compound that has potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, more research is needed to fully understand its mechanism of action and to identify potential side effects.

Synthesis Methods

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole can be synthesized using various methods, including the reaction of 2-cyanobenzaldehyde with hydrazine hydrate and a substituted aniline. Another method involves the reaction of 2-cyanobenzaldehyde with a substituted aniline and ammonium acetate. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The yield of the product varies depending on the reaction conditions used.

Scientific Research Applications

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

106662-04-8

Product Name

1,2,3,5-Tetrahydropyrazolo[1,2-a]indazole

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

1,2,3,5-tetrahydropyrazolo[1,2-a]indazole

InChI

InChI=1S/C10H12N2/c1-2-5-10-9(4-1)8-11-6-3-7-12(10)11/h1-2,4-5H,3,6-8H2

InChI Key

MWXYOFZEXYBPKO-UHFFFAOYSA-N

SMILES

C1CN2CC3=CC=CC=C3N2C1

Canonical SMILES

C1CN2CC3=CC=CC=C3N2C1

synonyms

1H,9H-Pyrazolo[1,2-a]indazole, 2,3-dihydro-

Origin of Product

United States

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